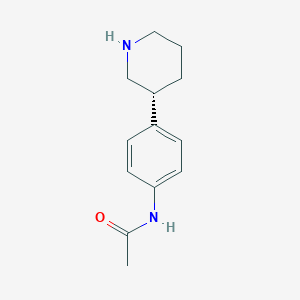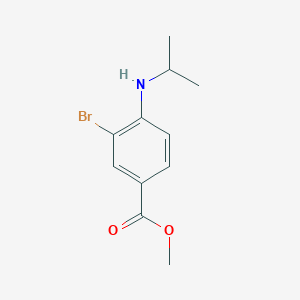
(2S,5S)-5-methyl-4,4-diphenyl-1,3,2-dioxathiolane 2-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,5S)-5-methyl-4,4-diphenyl-1,3,2-dioxathiolane 2-oxide is a chiral organosulfur compound It features a dioxathiolane ring, which is a five-membered ring containing two oxygen atoms and one sulfur atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5S)-5-methyl-4,4-diphenyl-1,3,2-dioxathiolane 2-oxide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a precursor molecule containing the necessary functional groups. The reaction conditions often include the use of a base to facilitate the cyclization process and an oxidizing agent to introduce the sulfoxide functionality.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
化学反応の分析
Types of Reactions
(2S,5S)-5-methyl-4,4-diphenyl-1,3,2-dioxathiolane 2-oxide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the dioxathiolane ring can be further oxidized to form sulfone derivatives.
Reduction: The sulfoxide group can be reduced to the corresponding sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfoxide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like thiols, amines, and alkoxides can be used under appropriate conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted dioxathiolane derivatives depending on the nucleophile used.
科学的研究の応用
(2S,5S)-5-methyl-4,4-diphenyl-1,3,2-dioxathiolane 2-oxide has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of (2S,5S)-5-methyl-4,4-diphenyl-1,3,2-dioxathiolane 2-oxide involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules or other chemical entities. This interaction can lead to the formation of covalent bonds, altering the function or activity of the target molecule. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
(2S,5S)-5-methyl-4,4-diphenyl-1,3,2-dioxathiolane: Lacks the sulfoxide group.
(2S,5S)-5-methyl-4,4-diphenyl-1,3,2-dioxathiolane 2-sulfone: Contains a sulfone group instead of a sulfoxide.
Uniqueness
(2S,5S)-5-methyl-4,4-diphenyl-1,3,2-dioxathiolane 2-oxide is unique due to its specific stereochemistry and the presence of the sulfoxide group
特性
分子式 |
C15H14O3S |
|---|---|
分子量 |
274.3 g/mol |
IUPAC名 |
(2S,5S)-5-methyl-4,4-diphenyl-1,3,2-dioxathiolane 2-oxide |
InChI |
InChI=1S/C15H14O3S/c1-12-15(18-19(16)17-12,13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-12H,1H3/t12-,19-/m0/s1 |
InChIキー |
ACONWRLGPDTDKX-BUXKBTBVSA-N |
異性体SMILES |
C[C@H]1C(O[S@@](=O)O1)(C2=CC=CC=C2)C3=CC=CC=C3 |
正規SMILES |
CC1C(OS(=O)O1)(C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


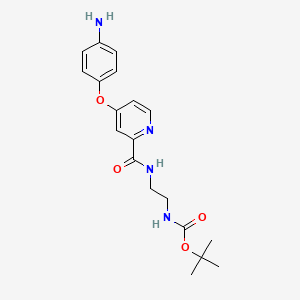
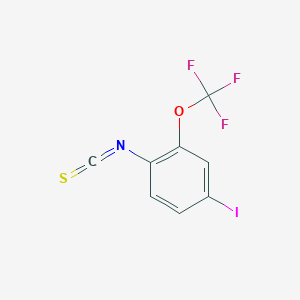
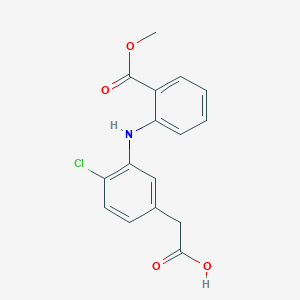
![D-[2-2H]glucose](/img/structure/B13722136.png)
![3-[(Tetrahydropyran-4-ylmethyl)-amino]-propionic acid methyl ester hydrochloride](/img/structure/B13722143.png)
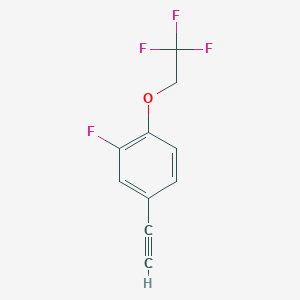
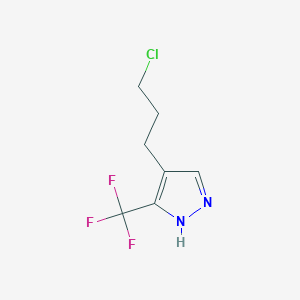
![6-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13722159.png)
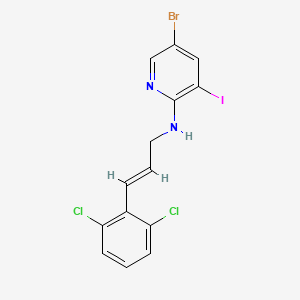

![N'-[(1E)-1-(3-aminophenyl)ethylidene]-2-(4-methoxyphenoxy)acetohydrazide](/img/structure/B13722189.png)

